![molecular formula C18H14N4O B14424242 4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-75-7](/img/structure/B14424242.png)
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl and a phenyl group attached, which contributes to its unique chemical properties and biological activities.
准备方法
The synthesis of 4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
化学反应分析
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups attached to the pyrazolo[3,4-d]pyrimidine core are replaced by other groups. .
科学研究应用
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-cancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with cellular signaling pathways, affecting cell proliferation and apoptosis .
相似化合物的比较
4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They exhibit similar biological activities but may vary in potency and selectivity.
Pyrido[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but with a different arrangement of nitrogen atoms. They are also studied for their biological activities and therapeutic potential.
Triazolo[3,4-d]pyrimidine derivatives: These compounds contain an additional triazole ring fused to the pyrimidine core.
属性
CAS 编号 |
87412-75-7 |
|---|---|
分子式 |
C18H14N4O |
分子量 |
302.3 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14N4O/c1-23-16-10-6-5-9-14(16)17-15-11-21-22(18(15)20-12-19-17)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI 键 |
YRHCDRZUILXMCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
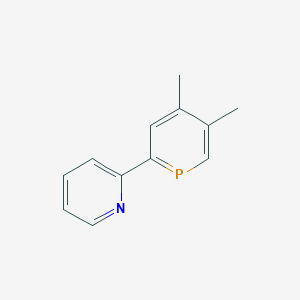
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)
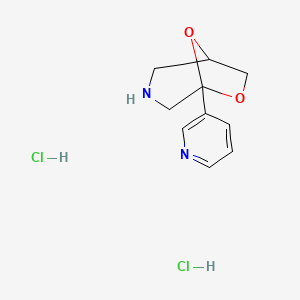
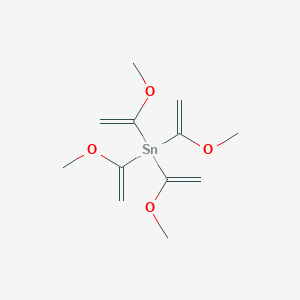
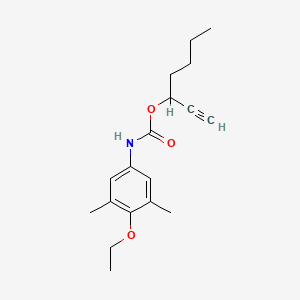
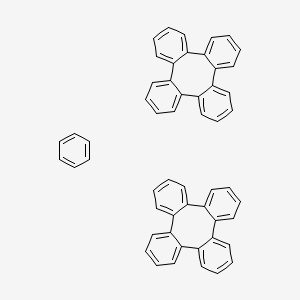
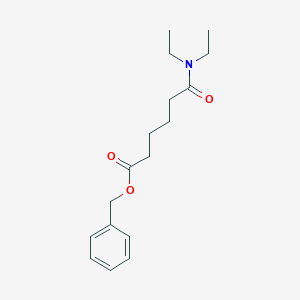
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
